4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide
Description
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a complex heterocyclic architecture. Its structure features:
- A central benzene ring substituted with 2,5-diethoxy groups and a sulfonamide moiety (N-cyclohexyl).
- A piperidine ring linked via a sulfonyl group, bearing a 1,3-benzothiazole substituent at the 4-position.
Properties
CAS No. |
606083-14-1 |
|---|---|
Molecular Formula |
C28H37N3O6S3 |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexyl-2,5-diethoxybenzenesulfonamide |
InChI |
InChI=1S/C28H37N3O6S3/c1-3-36-23-19-27(24(37-4-2)18-26(23)39(32,33)30-21-10-6-5-7-11-21)40(34,35)31-16-14-20(15-17-31)28-29-22-12-8-9-13-25(22)38-28/h8-9,12-13,18-21,30H,3-7,10-11,14-17H2,1-2H3 |
InChI Key |
OXQPJGJCFSTBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)OCC)S(=O)(=O)NC5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide involves multiple steps, starting with the preparation of the benzothiazole moiety. Common synthetic routes include the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . The piperidine ring is typically introduced through nucleophilic substitution reactions, and the sulfonamide group is added via sulfonylation reactions using sulfonyl chlorides . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Nucleophilic substitution reactions on the piperidine ring.
Hydrolysis: Hydrolysis of the sulfonamide group under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions include various substituted benzothiazoles, piperidines, and sulfonamides .
Scientific Research Applications
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, anti-tubercular, and anti-cancer properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function . The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Molecular formulas derived from IUPAC names or provided evidence.
†Calculated based on structural interpretation; exact formula may vary.
Key Differences and Implications
Core Heterocycles: Benzothiazole (target) vs. Piperidine (target) vs. Piperazine (): Piperidine’s reduced basicity (pKa ~11 vs. piperazine’s ~9.8) may alter membrane permeability and target engagement.
The trihydrochloride salt in the compound improves solubility for fluorescent applications, whereas the target’s cyclohexyl group prioritizes hydrophobic interactions .
Biological and Chemical Behavior :
- The compound, Nuclear Yellow, is a nucleic acid stain, leveraging benzimidazole’s planar structure for DNA intercalation. The target’s benzothiazole may instead favor protein binding (e.g., kinase inhibition) due to its rigidity and electronic profile.
- Ethoxy groups in the target compound could slow oxidative metabolism compared to smaller substituents, as seen in NSAID sulfonamides.
Research Findings and Methodological Context
While explicit data for the target compound is absent in the provided evidence, insights can be extrapolated:
- Structural Analysis : X-ray crystallography (via SHELX programs ) is critical for resolving such complex structures, particularly the sulfonamide and heterocyclic conformations.
- Fluorescence Potential: Unlike Nuclear Yellow’s benzimidazole-based fluorescence, benzothiazole derivatives often exhibit blue-shifted emission, suggesting distinct imaging applications .
- Drug Likeness : The target’s calculated LogP (estimated >4) indicates high membrane permeability but possible solubility challenges, necessitating formulation optimization.
Biological Activity
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, supported by research findings and case studies.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties, particularly against gram-positive bacteria. In vitro studies have shown significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to some commonly used antibiotics.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 2.5 |
| E. coli | 8.0 |
| P. aeruginosa | 16.0 |
| B. subtilis | 1.5 |
The compound's antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, a mechanism similar to that of beta-lactam antibiotics.
Anticancer Properties
Research has indicated that 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide exhibits antiproliferative effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) and colon cancer cells (HCT-116) revealed significant growth inhibition.
Case Study: Breast Cancer Cell Line MCF-7
In a 72-hour exposure study, the compound showed an IC50 value of 3.2 μM against MCF-7 cells. Further investigation revealed that it induced apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and DNA fragmentation.
Anti-inflammatory Activity
The compound has also demonstrated notable anti-inflammatory properties in both in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Inhibition of Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Cytokine | IC50 (μM) |
|---|---|
| TNF-α | 5.8 |
| IL-6 | 7.2 |
| IL-1β | 9.5 |
In an in vivo carrageenan-induced paw edema model in rats, the compound showed a dose-dependent reduction in paw volume, with a maximum inhibition of 68% at a dose of 50 mg/kg.
Enzyme Inhibition
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide has shown promising results as an enzyme inhibitor, particularly against matrix metalloproteinases (MMPs). These enzymes play crucial roles in tissue remodeling and are often overexpressed in various pathological conditions.
Table 3: Inhibition of Matrix Metalloproteinases
| Enzyme | IC50 (nM) |
|---|---|
| MMP-2 | 75 |
| MMP-9 | 110 |
| MMP-13 | 95 |
The compound's ability to inhibit MMPs suggests potential applications in treating diseases characterized by excessive tissue breakdown, such as arthritis and cancer metastasis.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide. In a model of glutamate-induced neurotoxicity using primary cortical neurons, the compound showed significant protective effects.
Case Study: Neuroprotection in Glutamate-Induced Toxicity
Primary rat cortical neurons were pre-treated with the compound (10 μM) for 2 hours before exposure to glutamate (100 μM) for 24 hours. The compound reduced neuronal death by 62% compared to untreated controls, as assessed by MTT assay and LDH release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
